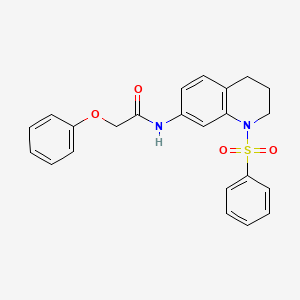
2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry. The compound appears to be a complex molecule that may have been synthesized to explore its potential biological activities, possibly as an inhibitor for certain enzymes or receptors.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One such method is the one-pot synthesis of 3-hydroxyquinolin-2(1H)-one compounds from N-phenylacetoacetamide derivatives, as described in the first paper. This process involves a PhI(OCOCF3)2-mediated α-hydroxylation followed by H2SO4-promoted intramolecular cyclization . Although the compound of interest is not directly mentioned, the described method could potentially be adapted for its synthesis by incorporating the appropriate phenylsulfonyl and phenoxy substituents at the relevant positions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The compound of interest would also contain additional functional groups such as the phenylsulfonyl and phenoxy groups, which could influence its chemical behavior and interaction with biological targets. The third paper provides insights into the structural characterization of a related quinoline derivative, which was fully characterized by various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis . These techniques could similarly be employed to analyze the molecular structure of 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including alkylation, acylation, and coupling reactions. The second paper discusses the synthesis of 4-phenylquinolin-2(1H)-one derivatives through a one-pot reaction involving N-acyl-o-aminobenzophenones and NaH as a base, followed by alkylation with alkyl iodides . Similarly, the fourth paper describes the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives through a substitution reaction using sodium hydride (NaH) and N,N-Dimethylformamide (DMF) . These reactions could be relevant to the synthesis and further functionalization of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. While the papers provided do not directly discuss the physical and chemical properties of 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, they do provide a basis for predicting its properties based on the behavior of similar quinoline derivatives. For instance, the lactam form of quinolones mentioned in the second paper suggests that the compound of interest may also exist in a lactam form, which could influence its solubility and stability .
Direcciones Futuras
The future directions in the research of phenoxy acetamide derivatives involve the design of new derivatives that could prove to be successful agents in terms of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide .
Mecanismo De Acción
Target of Action
The primary target of 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is the Hypoxia-Inducible Factor-1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxia, a condition of low oxygen concentration. It is involved in various physiological and pathological processes, including angiogenesis, cell survival, glucose metabolism, and tumorigenesis .
Mode of Action
This compound interacts with HIF-1, inhibiting its activity .
Biochemical Pathways
The inhibition of HIF-1 affects multiple biochemical pathways. Primarily, it disrupts the cellular response to hypoxia, preventing the activation of genes that promote cell survival and adaptation under low oxygen conditions . This can lead to decreased angiogenesis, altered glucose metabolism, and increased cell death in hypoxic environments .
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The inhibition of HIF-1 by 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can lead to a variety of cellular effects. In cancer cells, for example, this could result in decreased tumor growth and survival due to reduced angiogenesis and increased cell death .
Action Environment
The action of 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is likely influenced by various environmental factors. For instance, the presence of hypoxia can enhance the compound’s efficacy, as HIF-1 is primarily active under low oxygen conditions . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and activity .
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c26-23(17-29-20-9-3-1-4-10-20)24-19-14-13-18-8-7-15-25(22(18)16-19)30(27,28)21-11-5-2-6-12-21/h1-6,9-14,16H,7-8,15,17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTPHIAYALWFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

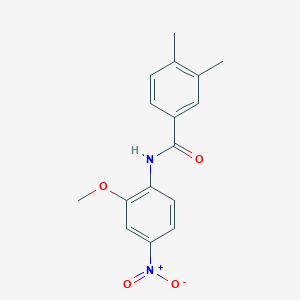


![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B3003139.png)
![Ethyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B3003141.png)
![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003145.png)
![6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3003148.png)

![{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B3003152.png)
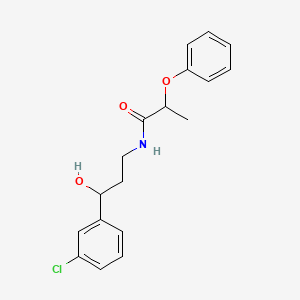
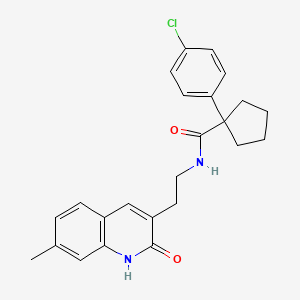
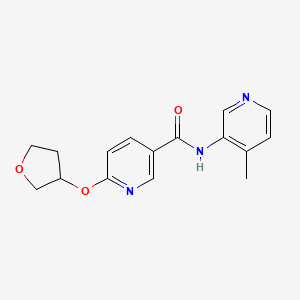
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine](/img/structure/B3003157.png)
![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3003159.png)